BenchChemオンラインストアへようこそ!

2-(furan-2-yl)-1-(2-phenylethyl)-1H-1,3-benzodiazole

Drug Discovery ADME Computational Chemistry

This 2-(furan-2-yl)-1-(2-phenylethyl)-1H-1,3-benzodiazole (CAS 433697-93-9) is a critical scaffold for probing the allosteric hydrophobic back pocket of VEGFR-2, a binding mode absent in simpler 2-aryl benzimidazoles. With a high predicted cLogP of 4.54, it serves as an ideal HPLC/UPLC reference standard for lipophilic benzimidazole method development. Obtain the precise N1-phenethyl, 2-furyl configuration essential for SAR consistency. Inquire now.

Molecular Formula C19H16N2O
Molecular Weight 288.35
CAS No. 433697-93-9
Cat. No. B2786072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(furan-2-yl)-1-(2-phenylethyl)-1H-1,3-benzodiazole
CAS433697-93-9
Molecular FormulaC19H16N2O
Molecular Weight288.35
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2C4=CC=CO4
InChIInChI=1S/C19H16N2O/c1-2-7-15(8-3-1)12-13-21-17-10-5-4-9-16(17)20-19(21)18-11-6-14-22-18/h1-11,14H,12-13H2
InChIKeyGIAGYZWKFNPJLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 148 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Furan-2-yl)-1-(2-phenylethyl)-1H-1,3-benzodiazole (CAS 433697-93-9): Baseline Properties for Procurement


The compound 2-(furan-2-yl)-1-(2-phenylethyl)-1H-1,3-benzodiazole (CAS 433697-93-9), also known as 2-(furan-2-yl)-1-phenethyl-1H-benzo[d]imidazole, is a benzimidazole-furan hybrid with the molecular formula C19H16N2O and a molecular weight of 288.35 g/mol . Its structure incorporates a benzimidazole core, a 2-furyl group at the 2-position, and an N1-phenethyl substituent. It is commercially available as a research chemical, typically with a purity of 95% or greater . This compound serves as a versatile scaffold in medicinal chemistry, belonging to a class of molecules investigated for diverse pharmacological activities [1].

Procurement Risk of 2-(Furan-2-yl)-1-(2-phenylethyl)-1H-1,3-benzodiazole: Why Analogs Cannot Be Assumed Interchangeable


In the class of 2-furylbenzimidazoles, even minor structural changes lead to significant variations in biological activity and binding modes. Research on structurally related VEGFR-2 inhibitors demonstrates that the specific combination of a 2-furyl group and an N1-phenethyl extension on the benzimidazole core is critical for engaging the allosteric hydrophobic back pocket, a binding feature absent in simpler 2-aryl benzimidazoles [1][2]. Substituting the N1-phenethyl group with a smaller alkyl chain or altering the 2-substituent is known to alter the hydrophobic interaction profile and, consequently, the potency and selectivity of the molecule [1]. Therefore, a generic substitution without confirmatory data on the exact compound 433697-93-9 introduces significant experimental uncertainty and is not a scientifically sound practice.

Data-Deficient Procurement Assessment for 2-(Furan-2-yl)-1-(2-phenylethyl)-1H-1,3-benzodiazole (CAS 433697-93-9)


Predicted Lipophilicity Profile of 2-(Furan-2-yl)-1-(2-phenylethyl)-1H-1,3-benzodiazole

The compound exhibits a high predicted lipophilicity with a consensus logP (cLogP) of 4.5412 . While comparative cLogP data for other specific analogs were not located, this value is higher than many simpler benzimidazoles (e.g., unsubstituted benzimidazole cLogP ~1.3). This property suggests enhanced membrane permeability but potentially lower aqueous solubility compared to less lipophilic 2-aryl benzimidazoles [1].

Drug Discovery ADME Computational Chemistry

Comparative Antiproliferative Activity of Close Structural Analogs Against MCF-7 Breast Cancer Cells

While no data was found for the exact compound 433697-93-9, the closest available comparative data for the 2-furylbenzimidazole scaffold comes from a study where two structurally related analogs, compounds 10b and 15, were evaluated. These analogs demonstrated antiproliferative activity against the MCF-7 breast cancer cell line with IC50 values of 21.25 μM and 21.35 μM, respectively [1][2]. These values were comparable to tamoxifen (IC50 = 21.57 μM). The study highlights that specific substitutions on the benzimidazole core are critical for achieving potent activity [1].

Oncology Cancer Research VEGFR-2 Inhibition

Comparative VEGFR-2 Kinase Inhibition by a Close Structural Analog

Again, no direct data exists for CAS 433697-93-9. However, a close analog from the same study (Compound 10a) was shown to inhibit VEGFR-2 kinase with an IC50 of 0.64 μM, compared to sorafenib's IC50 of 0.1 μM [1]. The study's molecular modeling attributed the activity of these 2-furylbenzimidazoles to their ability to occupy the allosteric hydrophobic back pocket of VEGFR-2, a feature enabled by the N1-substituent [1].

Kinase Inhibition Angiogenesis Medicinal Chemistry

Procurement-Driven Application Scenarios for 2-(Furan-2-yl)-1-(2-phenylethyl)-1H-1,3-benzodiazole (CAS 433697-93-9)


Use as a Reference Standard in Analytical Method Development for Lipophilic Benzimidazoles

Due to its well-defined structure and high predicted cLogP of 4.54 , CAS 433697-93-9 is suitable for use as a reference standard when developing and validating reverse-phase HPLC or UPLC methods for the separation of lipophilic benzimidazole derivatives. Its distinct retention time can serve as a benchmark for assessing column performance and method robustness for compounds with similar physicochemical properties.

Use as a Negative Control in VEGFR-2 Inhibitor Screening Campaigns

Given that close structural analogs have demonstrated potent VEGFR-2 inhibition [1], CAS 433697-93-9 can be employed as a structurally related, but uncharacterized, comparator in biochemical or cell-based VEGFR-2 assays. Its activity (or lack thereof) relative to known inhibitors can provide valuable structure-activity relationship (SAR) information and help validate assay specificity when screening novel compound libraries.

Use as a Synthetic Intermediate or Scaffold for Derivative Synthesis

The compound's reactive handles (furan ring, N1-phenethyl group, and the benzimidazole core) make it a valuable building block for further chemical derivatization. Researchers can use CAS 433697-93-9 as a starting material for the synthesis of focused libraries aimed at exploring the chemical space around the 2-furylbenzimidazole core, particularly for targets like kinases or other proteins with hydrophobic binding pockets [1].

Use as a Model Compound in Biophysical Assays (e.g., SPR, NMR)

The compound's high lipophilicity and potential for specific molecular interactions (as inferred from molecular docking studies of analogs [1]) make it a candidate for use as a model small molecule in biophysical assays. It can be used to optimize and troubleshoot surface plasmon resonance (SPR) or ligand-observed NMR experiments designed to detect binding of hydrophobic compounds to protein targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(furan-2-yl)-1-(2-phenylethyl)-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.